molecular formula C12H18N2O2 B12995172 N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine

Cat. No.: B12995172
M. Wt: 222.28 g/mol
InChI Key: KAOIDCYOQIINJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine is a chemical compound that features a benzo[d][1,3]dioxole moiety linked to an ethane-1,1-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine typically involves the reaction of benzo[d][1,3]dioxole derivatives with ethane-1,1-diamine under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where benzo[d][1,3]dioxole is functionalized with a suitable leaving group, such as a halide, and then reacted with ethane-1,1-diamine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine undergoes alkylation under nucleophilic conditions, forming quaternary ammonium salts. Key reagents and outcomes include:

Reagent Conditions Product Yield Reference
Methyl iodideDCM, 0–25°C, 6–12 hrsN-(Benzo[d] dioxol-5-ylmethyl)-N,N,N-trimethylethane-1,1-diaminium iodide72–85%
Ethyl bromoacetateTHF, reflux, 24 hrsEthyl 2-(N,N-dimethylethane-1,1-diamino)acetate derivative68%

Alkylation is sterically hindered by the benzodioxole group, requiring prolonged reaction times compared to simpler tertiary amines.

Acylation Reactions

Acylation at the amine nitrogen proceeds via nucleophilic attack on activated carbonyl compounds:

Reagent Conditions Product Yield Reference
Acetyl chlorideEt₃N, DCM, 0°C to RT, 4 hrsN-Acetyl-N-(benzo[d] dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine88%
Benzoyl chloridePyridine, THF, 12 hrsN-Benzoyl derivative63%

Microwave-assisted methods reduce reaction times by 50% (e.g., 2 hrs for acetyl chloride).

Oxidation Reactions

Oxidation of the tertiary amine generates N-oxide derivatives, influenced by the benzodioxole’s electron-donating effects:

Reagent Conditions Product Yield Reference
H₂O₂ (30%)Acetic acid, 50°C, 8 hrsN-Oxide derivative78%
mCPBADCM, 0°C to RT, 6 hrsN-Oxide with minor ring-oxidation byproducts65%

The benzodioxole ring remains intact under mild oxidative conditions but may undergo side reactions with strong oxidizers.

Electrophilic Aromatic Substitution (EAS)

The benzodioxole moiety directs electrophiles to the 4- and 6-positions due to its electron-rich nature:

Reagent Conditions Product Yield Reference
Br₂ (1 equiv)FeBr₃, DCM, RT, 2 hrs4-Bromo-benzo[d] dioxol-5-ylmethyl derivative54%
HNO₃/H₂SO₄0°C, 30 mins6-Nitro-benzo[d] dioxol-5-ylmethyl derivative41%

Steric hindrance from the methylene bridge reduces regioselectivity compared to unsubstituted benzodioxole.

Coordination Chemistry

The dimethylamino group participates in ligand-metal interactions, enabling catalytic applications:

Metal Salt Application Key Outcome Reference
CuIArylation of unactivated benzeneEnhanced reaction rate (TOF = 12 h⁻¹)
FeCl₂N-Arylation of NH-sulfoximines85% yield for biaryl formation

The benzodioxole group does not interfere with metal coordination, as confirmed by FT-IR spectroscopy .

Reductive Amination Modifications

The compound serves as a precursor in reductive amination to generate structurally diverse amines:

Carbonyl Compound Conditions Product Yield Reference
CyclohexanoneNaBH₃CN, MeOH, 24 hrsN-(Cyclohexylmethyl)-N,N-dimethylethane-1,1-diamine77%
4-ChlorobenzaldehydeH₂ (1 atm), Pd/C, EtOH4-Chlorobenzyl-substituted derivative69%

Factors Influencing Reactivity

  • Steric Effects : The benzodioxole group impedes access to the amine nitrogen, necessitating elevated temperatures for alkylation/acylation.

  • Electronic Effects : Electron donation from the benzodioxole ring enhances the amine’s nucleophilicity but deactivates the aromatic ring toward EAS.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in metal-catalyzed reactions by stabilizing transition states .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods that involve the reaction of benzo[d][1,3]dioxole derivatives with dimethylated amines. The synthesis process is crucial for obtaining high purity and yield, which are essential for subsequent biological evaluations.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine. For instance, a study evaluated a series of thiazol-2-amines that included benzo[d][1,3]dioxole moieties and demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

These findings suggest that derivatives of this compound could serve as promising candidates in cancer therapy due to their ability to induce apoptosis and cell cycle arrest in cancer cells .

Potential Therapeutic Uses

Given its structural characteristics and biological activities, this compound may have applications beyond oncology:

Neuroprotective Effects

Some studies suggest that compounds containing the benzo[d][1,3]dioxole structure may exhibit neuroprotective properties. This could be beneficial in treating neurodegenerative diseases by potentially mitigating oxidative stress or modulating neurotransmitter systems.

Antimicrobial Properties

Emerging research indicates that certain derivatives of this compound may possess antimicrobial activity against various pathogens. This opens avenues for developing new antimicrobial agents in an era where antibiotic resistance is a growing concern.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine involves its interaction with specific molecular targets and pathways. For instance, in its antitumor activity, the compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The molecular targets may include proteins involved in cell cycle regulation and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzo[d][1,3]dioxole moiety with an ethane-1,1-diamine structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Biological Activity

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine, with the CAS number 500566-88-1, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : 222.28 g/mol
  • Structure : The compound features a benzo[d][1,3]dioxole moiety which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives incorporating this moiety have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • A study synthesized thiourea derivatives containing benzo[d][1,3]dioxol-5-yl groups and tested them against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines.
    • Results indicated that many compounds exhibited strong antitumor activity, with some showing lower IC50 values than the standard drug doxorubicin:
      • HepG2 : IC50 = 2.38 µM
      • HCT116 : IC50 = 1.54 µM
      • MCF-7 : IC50 = 4.52 µM
    • In contrast, normal cell lines showed much higher IC50 values (>150 µM), indicating selectivity towards cancer cells .
  • Mechanisms of Action :
    • The anticancer mechanisms were explored through various assays:
      • EGFR Inhibition : The compounds inhibited the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
      • Apoptosis Assessment : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells.
      • Cell Cycle Analysis : Disruption of the cell cycle was observed, leading to increased apoptosis rates.
      • Mitochondrial Pathway Proteins : Changes in Bax and Bcl-2 protein levels were noted, suggesting involvement in the mitochondrial apoptosis pathway .

Other Biological Activities

While the primary focus has been on anticancer properties, there are indications that this compound may exhibit other pharmacological activities:

  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may have neuroprotective properties due to their ability to modulate neurotransmitter systems.
  • Antimicrobial Activity : There is preliminary evidence suggesting that derivatives of this compound may possess antimicrobial properties, although further research is needed to substantiate these claims.

Case Study 1: Synthesis and Evaluation of Derivatives

A recent publication focused on synthesizing new derivatives of benzo[d][1,3]dioxole and evaluating their biological activity. These studies demonstrated that specific modifications to the benzo[d][1,3]dioxole structure could enhance anticancer activity while reducing toxicity to normal cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with target proteins involved in cancer progression. These studies provide insights into potential binding affinities and mechanisms of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, describes a high-yield (97%) synthesis using flash chromatography (5% MeOH/DCM, Rf = 0.25) for purification. Key parameters include solvent polarity (e.g., dichloromethane for intermediate steps) and temperature control to prevent side reactions. further highlights the use of chloroacetyl chloride in thiadiazole ring closure, emphasizing the need for anhydrous conditions to avoid hydrolysis .

Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

  • Methodological Answer : Structural confirmation requires <sup>13</sup>C NMR (e.g., δ 101.5–158.3 ppm for benzodioxole and amine protons) and HRMS (e.g., m/z [M+H]<sup>+</sup> calculated within 0.3 ppm accuracy) as in and . Purity is assessed via HPLC (≥97% by HPLC in ) and TLC (Rf tracking). X-ray diffraction (XRD) in provides crystallographic validation of substituent geometry .

Q. What preliminary biological activities have been reported for benzodioxole-containing analogs?

  • Methodological Answer : Derivatives exhibit cytotoxic activity against cancer cell lines (e.g., SK-MEL-28, IC50 values in µM range) and cholinesterase inhibition (e.g., BuChE IC50 = 2.1 µM in ). Assays involve MTT for cytotoxicity and Ellman’s method for enzyme inhibition. Hemolytic capacity (e.g., <5% lysis at 100 µg/mL in ) is tested using erythrocyte suspensions .

Advanced Research Questions

Q. How do electronic and steric effects of the benzodioxole group influence reactivity in cross-coupling or cyclization reactions?

  • Methodological Answer : The electron-rich benzodioxole moiety enhances nucleophilicity in SN2 reactions (e.g., alkylation in ). Steric hindrance from the dimethylethane-diamine group may necessitate bulky ligands in catalytic systems. Computational studies (e.g., DFT in ) model charge distribution to predict regioselectivity in heterocycle formation .

Q. What contradictions exist in reported solubility or stability data, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in aqueous solubility (e.g., vs. 15) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states. Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can reconcile degradation pathway inconsistencies .

Q. How can computational methods optimize this compound’s pharmacokinetic profile while retaining target affinity?

  • Methodological Answer : Virtual screening ( ) employs molecular docking against targets like uPAR. ADMET predictors (e.g., SwissADME) guide modifications: reducing logP via polar substituents while maintaining benzodioxole π-stacking. MD simulations (50 ns) validate binding mode stability in ’s quinoline-benzodioxole hybrid .

Q. What strategies improve yield in multi-step syntheses involving unstable intermediates?

  • Methodological Answer : ’s 57% yield drop in thiadiazole formation suggests in situ FTIR monitoring of intermediates. Switch from batch to flow chemistry for exothermic steps (e.g., chloroacetyl chloride addition). Use cryogenic (−78°C) quenching to stabilize Schiff base intermediates .

Q. Methodological Tables

Parameter Typical Range Key Evidence
HRMS Accuracy<0.5 ppm error
Cytotoxicity (IC50)10–50 µM (SK-MEL-28)
Chromatography (Rf)0.25–0.35 (5% MeOH/DCM)
Thermal StabilityDecomposition >200°C (TGA)

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-N-(1,3-benzodioxol-5-ylmethyl)-1-N',1-N'-dimethylethane-1,1-diamine

InChI

InChI=1S/C12H18N2O2/c1-9(14(2)3)13-7-10-4-5-11-12(6-10)16-8-15-11/h4-6,9,13H,7-8H2,1-3H3

InChI Key

KAOIDCYOQIINJZ-UHFFFAOYSA-N

Canonical SMILES

CC(NCC1=CC2=C(C=C1)OCO2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.